molecular formula C2H6NaO4S B075304 Sodium isethionate CAS No. 1562-00-1

Sodium isethionate

Cat. No.: B075304
CAS No.: 1562-00-1
M. Wt: 149.12 g/mol
InChI Key: GTDMIKVRZPGMFX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium isethionate, also known as sodium 2-hydroxyethyl sulfonate, is primarily used as a hydrophilic head group in washing-active surfactants, known as isethionates . These surfactants are known for their strong polarity and resistance to multivalent ions . The primary targets of this compound are the oil and dirt particles on the skin and hair, which it helps to remove due to its surfactant properties .

Mode of Action

This compound works by reducing the surface tension between water and oil or dirt particles, allowing them to mix and be rinsed away . This is a common property of surfactants. Unlike traditional surfactants, which can strip the skin of its natural oils, this compound helps to retain moisture, ensuring a gentle cleanse that maintains the skin’s natural balance .

Biochemical Pathways

This compound is an intermediate in the degradation of sulfoacetate by certain bacteria . It is involved in the metabolism of the C2 sulfonates isethionate and taurine . The biochemical pathways involved in the metabolism of these sulfonates were recently reported . .

Pharmacokinetics

As a surfactant, it is known to be readily soluble in water . It is also known to be biodegradable , suggesting that it is likely to be metabolized and excreted by the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its surfactant properties. It helps to cleanse the skin and hair by allowing oil and dirt particles to mix with water and be rinsed away . It also helps to retain moisture in the skin, maintaining the skin’s natural balance . This results in a gentle cleanse that is particularly suitable for sensitive skin .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be stable in a pH range of 5 to 8 . Additionally, its effectiveness as a surfactant can be influenced by the hardness of the water, although it retains its washing-active properties even in hard water . It is also worth noting that this compound is considered eco-friendly and sustainable, aligning with the global shift towards sustainability .

Future Directions

Sodium Isethionate is used in a variety of products, from soaps to cleansers, due to its surfactant properties . It is expected to continue to be used in these applications, and potentially more, as research and development continue .

Biochemical Analysis

Biochemical Properties

Sodium isethionate is known to interact with various biomolecules. It is used as a substrate for growth by metabolically diverse environmental bacteria . The biochemical reactions involving this compound are primarily related to its role as a surfactant, where it interacts with other molecules to reduce surface tension .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is known for its excellent skin compatibility, excellent foaming (even in hard water), good cleansing properties, and a pleasant skin feel . It is non-toxic and readily biodegradable . In rare cases, this compound may cause skin or eye irritation, especially if used in high concentrations or left on skin or hair for too long .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a surfactant. As a mild primary surfactant, it produces a dense, luxurious foam that effectively cleans and conditions hair and skin . It works by mitigating the surface tension, allowing water to mix with oil and dirt so that these can be rinsed away, leaving skin and hair clean .

Temporal Effects in Laboratory Settings

This compound is known for its stability and resistance to degradation. It is not long-term stable outside a pH range of 5 to 8

Dosage Effects in Animal Models

While there is limited information available on the effects of this compound dosage in animal models, it is generally considered safe for use in cosmetics at the concentrations used . High concentrations or prolonged exposure may cause irritation .

Preparation Methods

Isethionic acid sodium salt can be synthesized through several methods:

Chemical Reactions Analysis

Isethionic acid sodium salt undergoes various chemical reactions:

Properties

{ "Design of the Synthesis Pathway": "Sodium isethionate can be synthesized through a reaction between ethylene oxide and sodium sulfite. This reaction is known as sulfonation. The sulfonation reaction is followed by neutralization with sodium hydroxide to form sodium isethionate.", "Starting Materials": [ "Ethylene oxide", "Sodium sulfite", "Sodium hydroxide" ], "Reaction": [ "Ethylene oxide is reacted with sodium sulfite in the presence of water to form sodium ethylene sulfonate.", "Sodium ethylene sulfonate is then neutralized with sodium hydroxide to form sodium isethionate.", "The reaction is typically carried out at elevated temperatures and pressures to facilitate the reaction and increase the yield of the product." ] }

CAS No.

1562-00-1

Molecular Formula

C2H6NaO4S

Molecular Weight

149.12 g/mol

IUPAC Name

sodium;2-hydroxyethanesulfonate

InChI

InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);

InChI Key

GTDMIKVRZPGMFX-UHFFFAOYSA-N

Isomeric SMILES

C(CS(=O)(=O)[O-])O.[Na+]

SMILES

C(CS(=O)(=O)[O-])O.[Na+]

Canonical SMILES

C(CS(=O)(=O)O)O.[Na]

1562-00-1

physical_description

Liquid
White crystalline powder;  [MSDSonline]

Related CAS

107-36-8 (Parent)

Synonyms

Acid, Hydroxyethylsulfonic
Acid, Isethionic
Hydroxyethylsulfonic Acid
Isethionate, Sodium
Isethionic Acid
Isethionic Acid Monoammonium Salt
Isethionic Acid Monopotassium Salt
Isethionic Acid Monosodium Salt
Sodium Isethionate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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